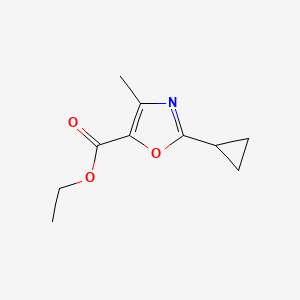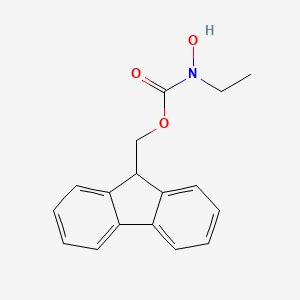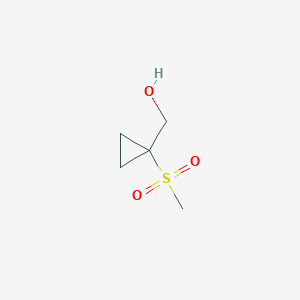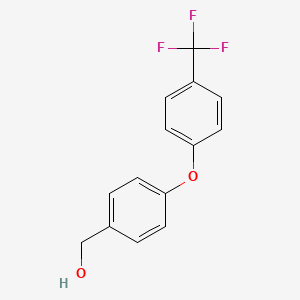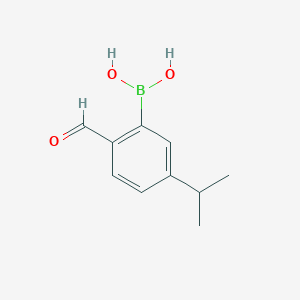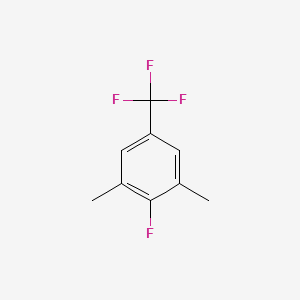
2-フルオロ-1,3-ジメチル-5-(トリフルオロメチル)ベンゼン
説明
2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C9H8F4 and its molecular weight is 192.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品開発
2-フルオロ-1,3-ジメチル-5-(トリフルオロメチル)ベンゼンなどの化合物におけるトリフルオロメチル基は、医薬品の生物活性と代謝安定性を高める能力があるため、しばしば医薬品で使用されます 。この化合物は、トリフルオロメチル基を含むFDA承認薬の合成における前駆体となり得ます。トリフルオロメチル基は、様々な薬理作用を示すことがわかっています。
有機合成
この化合物は、特に複雑な分子の構築において、有機合成における構成単位として役立ちます。 そのユニークな構造により、位置選択的な金属化が可能になり、これは様々な合成経路において、多様な有機生成物を生成するためにさらに利用できます 。
求電子性トリフルオロメチル化
求電子性CF3-転移試薬として、この化合物は、直接的、穏やか、かつ効率的なトリフルオロメチル化に使用できます。 この用途は、標的分子へのトリフルオロメチル基の導入において、医薬品化学において重要です 。
作用機序
Target of Action
Many aromatic compounds, such as benzene derivatives, can interact with various biological targets. For example, they can bind to receptors, enzymes, or other proteins, altering their function .
Mode of Action
The interaction often involves the formation of a complex between the aromatic compound and its target. This can result in changes to the target’s structure or function, which can have downstream effects on cellular processes .
Biochemical Pathways
The specific pathways affected would depend on the targets of the compound. For example, if the compound interacts with an enzyme involved in a particular metabolic pathway, it could potentially disrupt or enhance that pathway .
Result of Action
The cellular and molecular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in gene expression to alterations in cellular signaling or metabolism .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, pH and temperature can affect the compound’s stability and its interactions with targets. Additionally, the presence of other molecules can influence its activity, either by competing for the same targets or by interacting with the compound itself .
生化学分析
Biochemical Properties
2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, it can participate in nucleophilic substitution reactions, where it interacts with nucleophiles such as thiols and amines. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes, thereby influencing their activity .
Cellular Effects
The effects of 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of various signaling proteins, leading to alterations in downstream signaling cascades. Additionally, its impact on gene expression can result in changes in the production of key metabolic enzymes, thereby affecting cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent bonds with target biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. The compound’s fluorine atoms can form strong hydrogen bonds with amino acid residues in proteins, stabilizing the enzyme-substrate complex and influencing the enzyme’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene can vary over time. The compound is generally stable under standard laboratory conditions, but its reactivity can change with prolonged exposure to light or heat. Over time, degradation products may form, which can have different biochemical properties and effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, although the exact nature of these effects can depend on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on metabolism. At higher doses, toxic effects can be observed, including disruptions in cellular function and adverse physiological responses. Threshold effects have been noted, where a certain dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene is involved in various metabolic pathways, primarily through its interactions with enzymes that catalyze oxidation and reduction reactions. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation, which facilitate their excretion from the body .
Transport and Distribution
Within cells and tissues, 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene is transported and distributed through passive diffusion and active transport mechanisms. The compound’s lipophilicity allows it to readily cross cell membranes, while specific transporters and binding proteins can facilitate its movement within the cell. Its distribution can be influenced by factors such as tissue type, blood flow, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene can affect its activity and function. The compound may localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can interact with localized enzymes and proteins. Post-translational modifications, such as phosphorylation, can also influence its targeting to specific cellular compartments, thereby modulating its biochemical effects .
特性
IUPAC Name |
2-fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4/c1-5-3-7(9(11,12)13)4-6(2)8(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYRTKNNKYKFLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


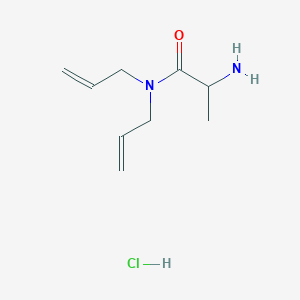
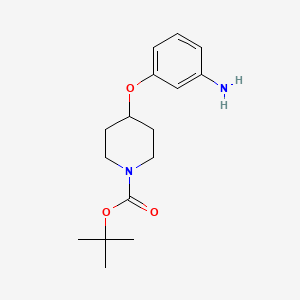
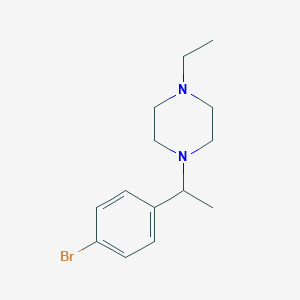
![[4-(tert-Butyl-dimethyl-silanyloxy)-1-hydroxymethyl-cyclohexyl]-methanol](/img/structure/B1442091.png)
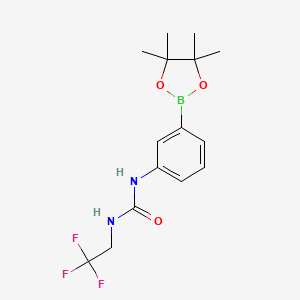

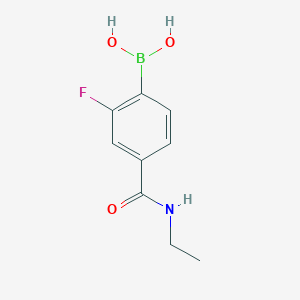
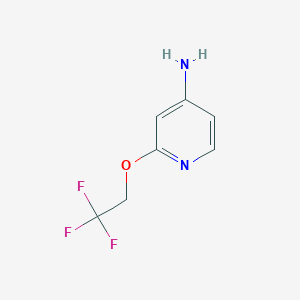
![5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442097.png)
